molecular formula C13H23NOSi B2804598 4-(Tert-butyldimethylsilyloxy)-3-methylaniline CAS No. 309712-95-6

4-(Tert-butyldimethylsilyloxy)-3-methylaniline

Cat. No.: B2804598
CAS No.: 309712-95-6
M. Wt: 237.418
InChI Key: JIZCOMYASPLXCY-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)-3-methylaniline is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylaniline core. This compound is notable for its applications in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the reaction is facilitated by the availability of reagents and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The silyloxy group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium or CrO3 in pyridine.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of desilylated products or other substituted derivatives.

Scientific Research Applications

4-(Tert-butyldimethylsilyloxy)-3-methylaniline is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-3-methylaniline involves the stabilization of reactive intermediates through the silyloxy group. The tert-butyldimethylsilyloxy group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This stabilization is crucial in multi-step organic syntheses where selective protection and deprotection are required.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyldimethylsilyloxy)-1-butanol
  • 4-(Tert-butyldimethylsilyloxy)cyclohexanone
  • 4-(Tert-butyldimethylsilyloxy)acetaldehyde

Uniqueness

4-(Tert-butyldimethylsilyloxy)-3-methylaniline is unique due to its specific structure that combines the silyloxy group with a methylaniline core. This combination provides distinct reactivity and stability, making it particularly useful in protecting hydroxyl groups in aromatic systems. The presence of the methylaniline core also allows for further functionalization and derivatization, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZCOMYASPLXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the product from step 1 (3.9 g, 14.6 mmol) and 10% Pd—C (0.5 g, 50% wet) in ethyl acetate was hydrogenated under 50 psi hydrogen for 18 h. The mixture was filtered through Celite and the filtrate was evaporated, providing 3.2 g of 4-(tert-butyldimethylsilyloxy)-3-methylaniline, in 93% yield.
Quantity
3.9 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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0.5 g
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
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